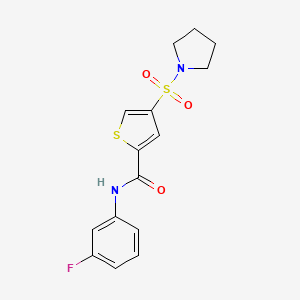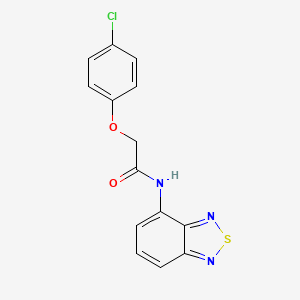
N'-(2-furylmethylene)-2-(3-isobutoxyphenyl)-4-quinolinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Quinoline derivatives, including those with complex substituents like N'-(2-furylmethylene)-2-(3-isobutoxyphenyl)-4-quinolinecarbohydrazide, are of significant interest in organic chemistry due to their versatile pharmacological properties and applications in material science. These compounds are synthesized through various methods, including electrochemical polymerization and photocyclization, and have been studied for their molecular structures, chemical reactions, and physical and chemical properties.
Synthesis Analysis
Quinoline derivatives are synthesized using methods such as electrochemical polymerization and photocyclization. For instance, donor–acceptor type π-conjugated polymers containing quinoxaline moieties are synthesized electrochemically, demonstrating the versatility in synthesizing quinoline-related compounds (Xu et al., 2015). Additionally, photocyclization of benzylidenecyclopentanone O-alkyl and O-acetyloximes in methanol provides a convenient synthesis route for quinoline derivatives (Austin et al., 2007).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized using various spectroscopic techniques. For example, the synthesis and characterization of organic salts derived from quinoxaline show the intricate structure and ionic nature of these compounds, highlighting the complex molecular structures achievable with quinoline derivatives (Faizi et al., 2018).
Chemical Reactions and Properties
Quinoline derivatives participate in a range of chemical reactions, exhibiting unique properties. For instance, N-[2-(1-Alkynyl)phenyl]-N'-phenylcarbodiimides undergo thermolysis, leading to the formation of indolo[2,3-b]quinolines, indicating the reactivity of quinoline derivatives under specific conditions (Shi et al., 1999).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as colorimetry and optical band gaps, are studied to understand their applications in material science. The synthesized polymers exhibit distinct absorption bands and color properties, useful in various applications (Xu et al., 2015).
Chemical Properties Analysis
Quinoline derivatives are explored for their chemical properties, including their potential as corrosion inhibitors and antimicrobial agents. For example, quinolin-5-ylmethylene derivatives have shown to act as excellent corrosion inhibitors for mild steel in acidic solutions, demonstrating the chemical utility of these compounds (Saliyan & Adhikari, 2008).
Eigenschaften
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-17(2)16-31-19-8-5-7-18(13-19)24-14-22(21-10-3-4-11-23(21)27-24)25(29)28-26-15-20-9-6-12-30-20/h3-15,17H,16H2,1-2H3,(H,28,29)/b26-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGRFMYYYDCBDQ-CVKSISIWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-furan-2-ylmethylidene]-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[9-(3-chlorobenzoyl)-3-oxo-2,9-diazaspiro[5.5]undec-2-yl]acetamide](/img/structure/B5533912.png)
![methyl [(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5533927.png)
phosphinic acid](/img/structure/B5533944.png)
![2'-{[(5-methyl-3-isoxazolyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5533952.png)

![3-amino-2-[(4-chlorophenoxy)methyl]-4(3H)-quinazolinone](/img/structure/B5533958.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methylbutanamide](/img/structure/B5533959.png)
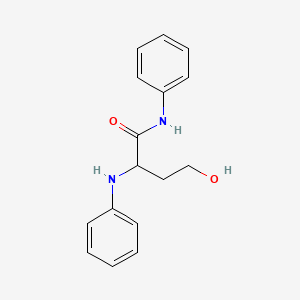
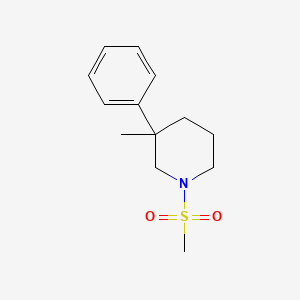
![N,N-diethyl-2-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide](/img/structure/B5533980.png)
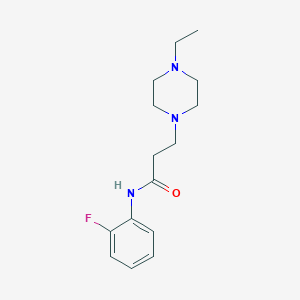
![8-[3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5533992.png)
